molecular formula C14H11ClN2O7S B2772043 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 327092-59-1

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No.: B2772043
CAS No.: 327092-59-1
M. Wt: 386.76
InChI Key: AHLPHWFEPUMSIJ-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, a methoxy group, and a nitrophenylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chlorobenzoic acid to introduce the nitro group, followed by sulfonation to attach the sulfamoyl group. The methoxy group is then introduced through methylation reactions. Each step requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and methyl iodide for methylation .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Chloro-3-[(2-methoxy-5-aminophenyl)sulfamoyl]benzoic acid .

Scientific Research Applications

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is unique due to the presence of all three functional groups (chloro, methoxy, and nitrophenylsulfamoyl) in its structure. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O7S/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15/h2-7,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHWFEPUMSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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